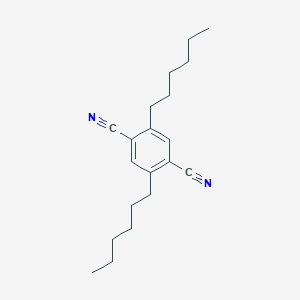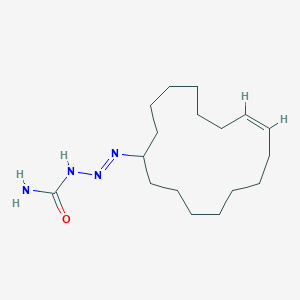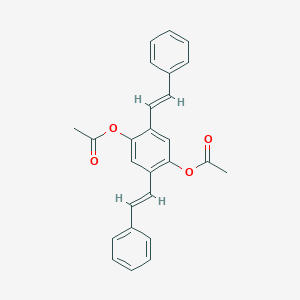![molecular formula C19H15NS4 B296070 N-{5-[1,3-dithiolan-2-ylidene(phenyl)methyl]-3H-1,2-dithiol-3-ylidene}-N-phenylamine](/img/structure/B296070.png)
N-{5-[1,3-dithiolan-2-ylidene(phenyl)methyl]-3H-1,2-dithiol-3-ylidene}-N-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[1,3-dithiolan-2-ylidene(phenyl)methyl]-3H-1,2-dithiol-3-ylidene}-N-phenylamine, commonly known as DTDP, is a chemical compound that has been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
DTDP exerts its effects through a variety of mechanisms, including scavenging of reactive oxygen species, inhibition of pro-inflammatory cytokines, and modulation of cell signaling pathways. DTDP has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. DTDP has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
DTDP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species. DTDP has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, DTDP has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTDP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in scientific research, and its mechanisms of action are well understood. However, there are also limitations to the use of DTDP in lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. Additionally, its effects can be dose-dependent, which can make it challenging to interpret results.
Direcciones Futuras
There are several future directions for research on DTDP. One area of research could focus on the development of new synthesis methods that improve the yield and purity of DTDP. Another area of research could focus on the use of DTDP in animal models to study its effects in vivo. Additionally, further research could be conducted on the potential applications of DTDP in cancer research, as well as its effects on other disease states, such as neurodegenerative diseases.
Métodos De Síntesis
DTDP can be synthesized through a multi-step process that involves the reaction of 2-phenyldithiole-3-thione with phenylmethylbromide, followed by the reaction of the resulting compound with 2-mercaptoaniline. The final product is obtained through purification and recrystallization. This synthesis method has been optimized to produce high yields of pure DTDP.
Aplicaciones Científicas De Investigación
DTDP has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant properties, which can be useful in studying oxidative stress and its effects on cellular function. DTDP has also been shown to have anti-inflammatory properties, which can be useful in studying the immune response and inflammatory diseases. Additionally, DTDP has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Fórmula molecular |
C19H15NS4 |
|---|---|
Peso molecular |
385.6 g/mol |
Nombre IUPAC |
5-[1,3-dithiolan-2-ylidene(phenyl)methyl]-N-phenyldithiol-3-imine |
InChI |
InChI=1S/C19H15NS4/c1-3-7-14(8-4-1)18(19-21-11-12-22-19)16-13-17(24-23-16)20-15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
Clave InChI |
ZOWZDRBQSXSLCY-UHFFFAOYSA-N |
SMILES |
C1CSC(=C(C2=CC=CC=C2)C3=CC(=NC4=CC=CC=C4)SS3)S1 |
SMILES canónico |
C1CSC(=C(C2=CC=CC=C2)C3=CC(=NC4=CC=CC=C4)SS3)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)

![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)



![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)


![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)

![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
